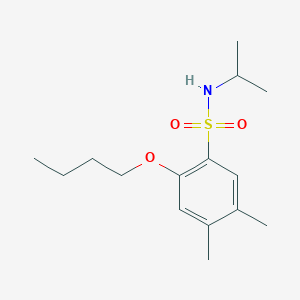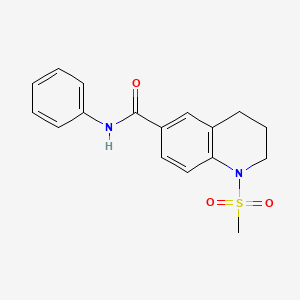![molecular formula C23H31ClN2 B5140218 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride](/img/structure/B5140218.png)
9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride, also known as DMBC HCl, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a type of carbazole derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl is not fully understood. However, studies have shown that it can interact with certain receptors in the body, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. It has also been suggested that 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl can act as an antioxidant and protect cells from oxidative stress.
Biochemical and Physiological Effects:
9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has shown to protect neurons from oxidative stress and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl in lab experiments is its relatively low toxicity compared to other compounds. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl. One direction is to further investigate its potential use in the treatment of cancer and neurodegenerative diseases. Another direction is to explore its potential applications in the field of organic electronics, particularly in the development of more efficient and stable OLEDs and OPVs. Additionally, more studies are needed to fully understand the mechanism of action of 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl and its interactions with different receptors in the body.
Méthodes De Synthèse
9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl can be synthesized using different methods. One of the most common methods involves the reaction of 9H-carbazole with 2,6-dimethylpiperidine in the presence of a catalyst such as palladium on carbon. The resulting compound is then treated with hydrochloric acid to obtain 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl. Other methods involve the use of different reagents and catalysts.
Applications De Recherche Scientifique
9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl has shown potential applications in various scientific research fields. One of the most promising applications is in the field of organic electronics, where it can be used as a material for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl has also been studied for its potential use in the treatment of cancer, as it has shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
9-[4-(2,6-dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2.ClH/c1-18-10-9-11-19(2)24(18)16-7-8-17-25-22-14-5-3-12-20(22)21-13-4-6-15-23(21)25;/h3-6,12-15,18-19H,7-11,16-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJGDPZBUACJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCCN2C3=CC=CC=C3C4=CC=CC=C42)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2-ethoxybenzyl)-3-piperidinyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5140135.png)
![2-({5-[(4-methylphenyl)thio]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5140137.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B5140151.png)

![3-(1,3-benzodioxol-5-yl)-5-[3-(methylthio)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140169.png)

![7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5140191.png)

![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5140199.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine](/img/structure/B5140211.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(2-methoxyethyl)propanamide](/img/structure/B5140229.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B5140234.png)
![methyl 4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5140235.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5140242.png)